Pimefylline

Description

Contextualizing Pimefylline within Pharmaceutical and Chemical Research Endeavors

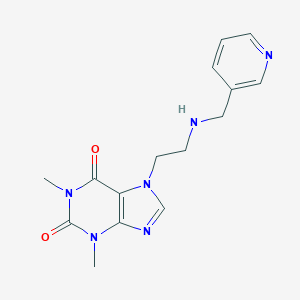

This compound is formally identified as 1,3-dimethyl-7-[2-(pyridin-3-ylmethylamino)ethyl]purine-2,6-dione. nih.gov Its chemical structure classifies it as an oxopurine, a purine (B94841) derivative containing oxygen atoms at specific positions. nih.gov Historically, this compound has been characterized as a coronary vasodilator and muscle relaxant, indicating its early recognition for potential cardiovascular and smooth muscle-related applications. nih.gov The broader family of purine derivatives, including oxopurines, is widely acknowledged as a "privileged scaffold" in medicinal chemistry due to their ubiquitous involvement in various metabolic processes and their ability to interact with a wide array of enzymes and receptors. libretexts.org This inherent biological relevance positions this compound within a significant area of chemical and pharmaceutical investigation, where the modification and study of purine scaffolds continue to yield novel therapeutic agents. libretexts.org

Evolution of Research Interest Surrounding this compound and Structurally Related Oxopurines

The research interest in this compound stems from the established pharmacological significance of methylxanthines, a group that includes well-known compounds such as theophylline (B1681296), caffeine (B1668208), and theobromine. wikipedia.org These compounds exhibit a range of activities, including bronchodilator, analeptic, diuretic, cardiotonic, and central nervous system stimulant effects. wikipedia.org this compound, as an N-methylated xanthine (B1682287) derivative, was noted in early publications for its hemokinetic and metabolic actions, forming a basis for its proposed medical treatment in conditions like chronic obliterating peripheral arteriopathy. nih.gov It has been categorized alongside compounds like pyridofylline (B14173611) and xantinol nicotinate (B505614) as xanthine derivatives employed for their peripheral and cerebral vasodilator properties. fishersci.fifishersci.ca

Beyond this compound itself, the oxopurine scaffold continues to be a focus of extensive research. For instance, 6-oxopurine acyclic nucleoside phosphonates (ANPs) are under investigation as antimalarial agents, specifically targeting parasitic 6-oxopurine phosphoribosyltransferases (PRTase). wikidata.org Similarly, 8-oxopurine derivatives isolated from marine organisms have been studied, although some have shown reduced potency in antibacterial and cytotoxic assays compared to other analogues. wikipedia.org This ongoing exploration of structurally related oxopurines highlights the enduring academic interest in this chemical class, driven by their diverse biological activities and potential for therapeutic development. The evolution of research in this area often involves synthesizing new derivatives and evaluating their pharmacological profiles, building upon the foundational understanding of compounds like this compound. libretexts.org

Identification of Current Academic Research Gaps and Future Trajectories for this compound Studies

Despite its historical identification and classification, detailed, comprehensive research findings specifically focusing on this compound in modern academic literature appear limited in readily available public sources. This presents a significant research gap, particularly concerning detailed quantitative pharmacological data and mechanistic insights.

Current Academic Research Gaps:

Lack of Comprehensive Modern Pharmacological Profiling: While this compound is known as a vasodilator and muscle relaxant, there is a notable absence of detailed, quantitative research findings from recent studies that would allow for the creation of extensive data tables on its specific efficacy, potency (e.g., IC50, EC50 values), or detailed pharmacokinetic and pharmacodynamic profiles. nih.gov

Mechanistic Elucidation: The precise molecular targets and comprehensive mechanisms of action of this compound beyond its general classification as a vasodilator and muscle relaxant remain underexplored in accessible academic discourse.

Translational Research Deficits: General challenges in translational research, such as the relevance of experimental models, quality assessment practices, and reporting, could also apply to this compound, hindering its progression from basic chemical understanding to potential therapeutic applications. fishersci.cawikipedia.orgwikidoc.orgguidetopharmacology.org

Addressing Research Biases: The broader issue of sex bias in preclinical research, where studies have historically favored male animals and cell lines, represents a gap that needs to be addressed in any future investigations of this compound to ensure the generalizability and reliability of findings. nih.gov

Future Trajectories for this compound Studies:

Re-evaluation with Modern Techniques: Future research could involve a comprehensive re-evaluation of this compound using contemporary pharmacological and chemical biology techniques. This includes high-throughput screening, advanced in vitro and in vivo models, and omics approaches to identify novel targets or pathways.

Detailed Structure-Activity Relationship (SAR) Studies: Building upon the established significance of the oxopurine scaffold, detailed SAR studies on this compound and its derivatives could lead to the identification of more potent and selective compounds with enhanced therapeutic properties. libretexts.org

Exploration of New Therapeutic Applications: Given the broad pharmacological spectrum of other purine derivatives (e.g., anticancer, antiviral, anti-inflammatory, CNS stimulant activities), this compound's potential in other therapeutic areas, beyond its traditional classification, warrants investigation. libretexts.orgwikipedia.org

Targeted Mechanistic Investigations: Future studies should aim to precisely delineate the molecular mechanisms by which this compound exerts its effects, including specific receptor interactions, enzyme inhibitions, or signaling pathway modulations.

Robust Preclinical Development: To bridge the translational gap, future preclinical research on this compound should adhere to rigorous standards for model development, transparency, and clinical relevance, potentially incorporating diverse experimental models to ensure broader applicability of findings. wikipedia.orgwikidoc.orgguidetopharmacology.orgnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₆O₂ |

| Molecular Weight | 314.34 g/mol |

| XLogP3 | -0.5 |

| Classification | N-methylated xanthine derivative, Oxopurine |

| Reported Action | Coronary vasodilator, Muscle relaxant |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-7-[2-(pyridin-3-ylmethylamino)ethyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)7-6-17-9-11-4-3-5-16-8-11/h3-5,8,10,17H,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHVRXOLGDSJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30142861 | |

| Record name | Pimefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10001-43-1 | |

| Record name | Pimefylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10001-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimefylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010001431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimefylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30142861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMEFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8680B5Y37A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pimefylline

Established Pathways for Pimefylline Synthesis

The foundational synthesis of this compound, chemically known as 7-[2-[(3-pyridinylmethyl)amino]ethyl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is detailed in U.S. Patent 3,350,400. The established pathway involves a multi-step process commencing with the alkylation of theophylline (B1681296).

A common and established method for the synthesis of 7-substituted theophylline derivatives, including the precursor to this compound, involves the reaction of theophylline with a suitable alkylating agent in the presence of a base. For instance, the synthesis of 7-(2-chloroethyl)theophylline, a key intermediate, can be achieved by reacting theophylline with 1-bromo-2-chloroethane (B52838) in an alkaline medium.

The pivotal step in the synthesis of this compound is the subsequent reaction of a 7-substituted theophylline, such as 7-(2-aminoethyl)theophylline (B3051640), with a pyridine (B92270) derivative. Specifically, 7-(2-aminoethyl)theophylline is reacted with 3-picolyl chloride (3-(chloromethyl)pyridine) to yield this compound. This reaction is typically carried out in a suitable solvent, and the product can be isolated and purified using standard techniques like recrystallization.

An alternative approach described in the patent literature involves the reaction of 7-(2-bromoethyl)theophylline with N-(3-picolyl)amine. This nucleophilic substitution reaction directly introduces the pyridinylmethylaminoethyl side chain at the N7 position of the theophylline ring.

The general reaction scheme for the synthesis of this compound can be summarized as follows:

Step 1: Synthesis of a 7-(2-haloethyl)theophylline intermediate Theophylline is reacted with a dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane, in the presence of a base like sodium hydroxide (B78521) to yield the corresponding 7-(2-haloethyl)theophylline.

Step 2: Synthesis of this compound The 7-(2-haloethyl)theophylline intermediate is then reacted with 3-aminomethylpyridine. This reaction, a nucleophilic substitution, forms the desired this compound.

The reaction conditions, including temperature, solvent, and reaction time, are critical parameters that are optimized to ensure a high yield and purity of the final product.

Development and Optimization of Novel Synthetic Routes

While the established pathways provide a reliable method for this compound synthesis, research into novel and optimized routes continues, driven by the desire for improved yields, milder reaction conditions, and greater efficiency. One area of exploration involves the use of alternative starting materials and synthetic strategies for introducing the side chain at the 7-position of the theophylline ring.

Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), offer potential for accelerating the reaction rates and improving the yields of N-alkylation of theophylline. The use of phase-transfer catalysts could also enhance the efficiency of the reaction between theophylline and the alkylating agent, particularly when dealing with reactants of differing solubility.

Another approach could involve a convergent synthesis strategy, where the entire side chain, 2-((pyridin-3-yl)methylamino)ethan-1-ol, is synthesized separately and then coupled to the theophylline scaffold. This could potentially offer better control over the formation of byproducts and simplify purification.

Optimization of existing methods often focuses on systematic studies of reaction parameters. This includes screening different bases, solvents, and temperature profiles to identify the optimal conditions for the alkylation and subsequent amination steps. The use of design of experiments (DoE) methodologies can be a powerful tool in rapidly identifying the key factors influencing the reaction outcome and their optimal ranges.

Chemical Derivatization Strategies for this compound Analogs

The chemical architecture of this compound allows for a variety of derivatization strategies to generate analogs with potentially modified properties. These strategies primarily target the theophylline core, the pyridine ring, and the linker connecting these two moieties.

Design and Synthesis of this compound Derivatives

The design of this compound derivatives often focuses on modifying the substitution pattern on both the xanthine (B1682287) and pyridine rings. For example, substituents can be introduced at the C8 position of the theophylline ring. The synthesis of such derivatives would typically involve starting with an 8-substituted theophylline and following a similar synthetic sequence as for this compound.

Modifications to the pyridine ring are also a key area of interest. This could involve introducing various substituents (e.g., alkyl, alkoxy, halogen) onto the pyridine ring of the 3-picolyl chloride starting material. The electronic and steric properties of these substituents could influence the biological activity of the resulting this compound analogs.

Furthermore, the secondary amine in the linker region of this compound presents another site for derivatization. For instance, acylation or alkylation of this nitrogen could be explored to generate a new series of compounds.

A representative table of potential this compound derivatives is shown below:

| Derivative | Modification | Potential Synthetic Precursor |

| 8-Bromo-Pimefylline | Bromination at the C8 position of theophylline | 8-Bromotheophylline |

| 4'-Methoxy-Pimefylline | Methoxy group on the pyridine ring | 3-(Chloromethyl)-4-methoxypyridine |

| N-Methyl-Pimefylline | Methylation of the linker amine | This compound and a methylating agent |

Regioselective and Stereoselective Synthetic Approaches

The synthesis of this compound and its analogs requires careful control of regioselectivity, particularly during the alkylation of the theophylline ring. Theophylline has two potential sites for N-alkylation, N7 and N9. Generally, under basic conditions, alkylation preferentially occurs at the N7 position due to the higher acidity of the N7-H proton. However, reaction conditions can be tuned to favor N9-alkylation if desired. The choice of base, solvent, and temperature can significantly influence the N7/N9 product ratio. For instance, using a non-polar solvent and a weaker base might favor N9 substitution.

While this compound itself is achiral, the introduction of chiral centers in its derivatives would necessitate stereoselective synthetic approaches. For example, if a substituent on the linker or on a modified side chain creates a stereocenter, enantioselective or diastereoselective methods would be required to obtain specific stereoisomers. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

Exploration of this compound Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors and intermediates. The primary precursors are theophylline and 3-picolylamine or its derivatives. Theophylline itself can be synthesized through various established methods, often starting from uric acid or through a Traube purine (B94841) synthesis.

The key intermediate in many synthetic routes to this compound is a 7-(2-functionalized ethyl)theophylline. Examples of such intermediates and their subsequent transformations are outlined in the table below:

| Intermediate | Functional Group (X) | Reactant for this compound Synthesis |

| 7-(2-Chloroethyl)theophylline | -Cl | 3-Picolylamine |

| 7-(2-Bromoethyl)theophylline | -Br | 3-Picolylamine |

| 7-(2-Aminoethyl)theophylline | -NH2 | 3-Picolyl chloride |

| 7-(2-Hydroxyethyl)theophylline | -OH | Activated 3-picolyl derivative (e.g., tosylate) |

Research Scale Production and Purity Considerations in Synthesis

The transition from laboratory-scale synthesis to research-scale production of this compound requires careful consideration of several factors to ensure consistency, purity, and safety.

For research-scale production, the choice of reagents and solvents may be influenced by factors such as cost, availability, and safety. The reaction work-up and purification procedures need to be scalable. While laboratory-scale purifications often rely on column chromatography, for larger quantities, recrystallization is a more practical and economical method. The choice of an appropriate solvent system for recrystallization is critical to obtain high purity this compound.

Purity is a paramount concern in the synthesis of any chemical compound intended for research. The purity of this compound is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity and identifying any impurities. Other techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, and Mass Spectrometry) are also employed to confirm the identity and purity of the synthesized compound.

Potential impurities in the synthesis of this compound could include unreacted starting materials (theophylline, 3-picolylamine derivatives), the N9-alkylated isomer of theophylline, and byproducts from side reactions. The purification process must be designed to effectively remove these impurities to a level acceptable for the intended research applications.

The table below summarizes key considerations for the research-scale production of this compound:

| Parameter | Consideration | Typical Methods |

| Reaction Scale-Up | Heat transfer, mixing, addition rates | Use of jacketed reactors, overhead stirrers, and controlled addition funnels |

| Purification | Efficiency, scalability, solvent usage | Recrystallization, precipitation |

| Purity Analysis | Detection of impurities and isomers | HPLC, TLC, Melting Point, NMR, Mass Spectrometry |

| Documentation | Batch records, analytical data | Detailed laboratory notebooks and analytical reports |

Molecular and Cellular Mechanisms of Action of Pimefylline

Investigation of Specific Molecular Targets and Binding Interactions

The therapeutic effects of pharmacological agents are often initiated through specific interactions with molecular targets such as receptors and enzymes. Pimefylline's reported classifications suggest its involvement with adenosine (B11128) receptors and phosphodiesterase enzymes.

Receptor Binding Affinity and Ligand-Target Specificity Studies

Receptor binding affinity describes the strength of the interaction between a ligand (like this compound) and its specific receptor, typically quantified by parameters such as the dissociation constant (KD) or inhibition constant (Ki) researchgate.net. A lower KD or Ki value indicates higher binding affinity researchgate.net. Ligand-target specificity refers to the ability of a compound to bind preferentially to one receptor or target over others medchemexpress.com.

As an adenosine receptor antagonist, this compound is expected to bind to and block adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that play diverse roles in physiological processes frontiersin.orgnih.gov. For instance, A1 receptor activation by interacting with Gi/Go proteins inhibits adenylyl cyclase nih.gov. Antagonists of these receptors compete with endogenous adenosine for binding sites, thereby preventing adenosine's downstream signaling medchemexpress.comditki.com.

However, specific experimental data, such as Ki or IC50 values for this compound's binding affinity to specific adenosine receptor subtypes (e.g., A1, A2A, A2B, A3), were not found in the reviewed literature. Studies on other adenosine receptor antagonists, such as CGS 15943, have shown Ki values in the nanomolar range for human A1, A2A, A2B, and A3 adenosine receptors frontiersin.org. Without specific data for this compound, its exact receptor binding profile and selectivity remain to be elucidated.

Enzyme Modulation, Inhibition Kinetics, and Activation Profiles

Enzyme modulation involves altering the activity of enzymes, which can include inhibition or activation, characterized by kinetic parameters like Km and Vmax, and inhibition constants (Ki or IC50) wikipedia.orglibretexts.orgmdpi.com. This compound has been described as a phosphodiesterase (PDE) inhibitor who.int. PDEs are a superfamily of enzymes that degrade cyclic nucleotides, specifically cyclic adenosine 3′,5′-monophosphate (cAMP) and cyclic guanosine (B1672433) 3′,5′-monophosphate (cGMP), to their respective 5′-nucleoside monophosphates google.comnih.gov. There are 11 known PDE families, each with different affinities and activities towards cAMP and cGMP google.com.

Inhibition of PDEs leads to increased intracellular levels of cAMP and/or cGMP, depending on the PDE isoform targeted google.comnih.gov. For example, PDE4 inhibitors, such as V11294A, have been shown to inhibit PDE4 with an IC50 of 212 ± 14 ng/mL selleckchem.com. Non-selective PDE inhibitors like Luteolin have Ki values in the micromolar range for PDE1-5 nih.gov.

While this compound is classified as a PDE inhibitor, specific details regarding which PDE isoforms it targets, its IC50 or Ki values for these enzymes, or its precise inhibition kinetics (e.g., competitive, non-competitive, or uncompetitive inhibition, and their effects on Km and Vmax) were not identified in the available research findings nih.govmedchemexpress.comgoogleapis.com.

Protein-Protein Interactions and Allosteric Modulation

Protein-protein interactions (PPIs) are crucial for cellular function and signaling cascades ditki.comlibretexts.org. Allosteric modulation occurs when a molecule binds to a site on a protein distinct from the active site, inducing conformational changes that alter the protein's activity or its interaction with other molecules frontiersin.orgditki.commedchemexpress.com. Allosteric modulators can affect enzymatic activity, binding properties, and protein functionality without directly competing at the orthosteric site ditki.comlibretexts.org.

While the concept of allosteric modulation of PPIs is a significant area of pharmacological research libretexts.orgmedchemexpress.com, no specific research findings detailing this compound's direct involvement in modulating protein-protein interactions or acting as an allosteric modulator for any specific protein target were found in the reviewed literature. This compound was mentioned in a patent describing compositions with mucoadhesive proteins, but this refers to its formulation or delivery rather than its intrinsic protein interaction mechanisms epo.org.

Intracellular Signaling Pathways Modulated by this compound

Intracellular signaling pathways transmit signals from the cell surface to various intracellular targets, often leading to changes in gene expression khanacademy.orgresearchgate.net.

Regulation of Second Messenger Systems (e.g., cAMP, cGMP)

Second messengers, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), play central roles in signal transduction and the regulation of physiological responses nih.govresearchgate.net. Their intracellular levels are tightly controlled by adenylyl and guanylyl cyclases (which synthesize them) and phosphodiesterases (PDEs), which degrade them google.comnih.gov.

As a purported PDE inhibitor, this compound would be expected to increase the intracellular concentrations of cAMP and/or cGMP by inhibiting their enzymatic breakdown google.comnih.govnih.gov. Elevated cAMP levels can stimulate cAMP-dependent protein kinase (PKA), while increased cGMP levels activate cGMP-dependent protein kinase (PKG) nih.gov. These protein kinases then phosphorylate a broad range of substrate proteins, leading to various cellular responses, including modulation of ion channels, enzyme activities, and gene expression nih.govmicrobenotes.com. For example, in cardiac cells, PDE inhibition can influence contractility by altering cAMP and cGMP levels google.com.

However, specific experimental data demonstrating the quantitative effect of this compound on intracellular cAMP or cGMP levels in any cell type were not identified in the provided search results.

Gene Expression and Transcriptional Regulation

Gene expression is the process by which genetic information from DNA is used to synthesize functional products, primarily proteins researchgate.netresearchgate.netnih.gov. Transcriptional regulation, the first and often most critical step in gene expression, involves controlling the rate at which DNA is transcribed into RNA, primarily through the action of transcription factors researchgate.netnih.govresearchgate.netmdpi.com. These regulatory proteins bind to specific DNA regions (e.g., promoters, enhancers) to either activate or repress gene transcription nih.govresearchgate.net.

Changes in second messenger levels, such as cAMP and cGMP, can indirectly influence gene expression. For instance, PKA and PKG activation can lead to the phosphorylation of transcription factors, altering their activity or localization, and subsequently affecting the transcription of target genes nih.gov.

While this compound was mentioned in a context related to "Transcriptional" effects in a study on plant growth, no specific details about which genes are affected, the nature of the transcriptional changes (up-regulation or down-regulation), or the underlying molecular mechanisms (e.g., specific transcription factors modulated) were provided for this compound itself. Therefore, the direct impact of this compound on gene expression and transcriptional regulation in any biological system remains largely uncharacterized in the available literature.

Post-Translational Modifications and Protein Kinase Cascades

Protein kinase cascades, such as the mitogen-activated protein kinase (MAPK) cascades, are fundamental signal transduction modules in eukaryotic cells that link extracellular stimuli to a wide range of cellular responses, including proliferation, differentiation, and apoptosis khanacademy.orgdrugcentral.orgnih.govharvard.edu. These cascades involve a sequential phosphorylation of kinases (MAPKKK, MAPKK, and MAPK) nih.govharvard.edu. While these general mechanisms are well-established in cell biology, specific research findings directly linking this compound to the modulation of these processes are not extensively documented.

Cellular Responses and Phenotypic Alterations Induced by this compound

Specific and detailed research findings on the cellular responses and phenotypic alterations directly induced by this compound are scarce in the publicly accessible scientific literature. General discussions of cellular processes like proliferation, apoptosis, cell cycle progression, differentiation, metabolism, and bioenergetics are widespread in cell biology, but direct experimental data for this compound's effects on these specific cellular functions are not widely reported.

Modulatory Effects on Cell Proliferation and Apoptosis

Direct research findings specifically detailing the modulatory effects of this compound on cell proliferation and apoptosis are not extensively documented in the available literature. Cell proliferation is the process of cell growth and division, while apoptosis is a form of programmed cell death essential for maintaining cellular balance and eliminating damaged or unwanted cells researchgate.netwho.int. While other compounds, such as pimozide, have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by affecting signaling pathways like RAF/ERK nih.govnih.gov or inducing cell cycle arrest nih.gov, specific studies on this compound's direct impact on these processes are limited.

Influence on Cell Cycle Progression and Differentiation

Impact on Cellular Metabolism and Bioenergetics

Detailed research findings on this compound's direct impact on cellular metabolism and bioenergetics are not widely reported. Bioenergetics refers to the processes by which cells generate and utilize energy, primarily in the form of ATP, often involving mitochondrial functions and metabolic pathways like glycolysis and oxidative phosphorylation drugbank.comnih.govgoogle.comyeastgenome.org. While this compound has been mentioned in the context of "bioenergy" in a broad list of vasodilators google.com, specific studies elucidating its precise effects on cellular metabolic pathways or bioenergetic profiles are not readily accessible.

Structure Activity Relationship Sar Studies of Pimefylline and Its Analogs

Computational Approaches in Structure-Activity Relationship Investigations

Computational chemistry provides powerful tools for investigating SAR, allowing for the prediction of biological activity and the rational design of new compounds.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajol.info Numerous QSAR studies have been successfully applied to theophylline (B1681296) and other xanthine (B1682287) derivatives. ajol.inforesearchgate.nettandfonline.com For instance, a 3D-QSAR study of 164 xanthine derivatives as A₂ₑ receptor antagonists produced a highly predictive model that could guide the design of new analogs. tandfonline.comnih.gov Similarly, 2D-QSAR models have been developed for xanthine derivatives to predict their bronchodilator activity. tandfonline.com These models often incorporate a range of molecular descriptors, such as hydrophobicity (LogP), molar refractivity, polarizability, and various quantum chemical parameters, to build robust and predictive relationships. fabad.org.trresearchgate.net

The table below presents data from a QSAR study on theophylline derivatives as ALDH1A1 inhibitors, illustrating the use of molecular descriptors.

| Compound | pIC₅₀ (Observed) | pIC₅₀ (Predicted) | LogP | Molecular Weight (MW) | Molar Refractivity (MR) |

| 1 | 5.06 | 5.08 | 0.81 | 398.42 | 105.74 |

| 2 | 4.79 | 4.81 | 1.48 | 412.45 | 110.36 |

| 3 | 4.73 | 4.67 | 1.89 | 426.48 | 114.98 |

| 4 | 4.65 | 4.62 | 0.21 | 432.42 | 110.95 |

| 5 | 4.58 | 4.54 | 1.15 | 414.43 | 109.23 |

| 6 | 4.51 | 4.51 | -0.16 | 400.40 | 104.61 |

| 7 | 4.49 | 4.45 | 0.25 | 414.43 | 109.23 |

| 8 | 4.40 | 4.35 | 0.66 | 428.45 | 113.85 |

| 9 | 4.34 | 4.32 | 1.33 | 442.48 | 118.47 |

| 10 | 4.25 | 4.27 | 0.73 | 444.46 | 114.06 |

| Data adapted from a QSAR study on theophylline derivatives. ajol.info |

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand and its target receptor at an atomic level. nih.govmdpi.com These methods are widely employed in the study of xanthine derivatives to understand their binding modes within adenosine (B11128) receptors. tandfonline.comnih.govmdpi.com Docking studies can rationalize observed binding affinities and help predict how newly designed compounds might interact with the receptor. mdpi.com For example, docking studies have been used to identify key interactions and structural determinants for xanthine antagonists at the A₂ₑ receptor. nih.gov

MD simulations provide further insight by modeling the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding, elucidate the mechanism of receptor activation or deactivation, and help to identify key amino acid residues involved in the interaction. mdpi.comfrontiersin.org The combination of docking and MD simulations is a powerful strategy for understanding the SAR of Pimefylline analogs and for guiding the design of novel, more effective therapeutic agents. tandfonline.comnih.gov

Preclinical Pharmacological Investigations of Pimefylline in Experimental Models

In Vitro Pharmacological Characterization in Relevant Cellular Systems

In vitro pharmacological studies are fundamental to the initial stages of drug discovery and preclinical development. google.comgoogle.com These experiments, conducted outside of a living organism, utilize isolated cells, tissues, or enzymes to provide crucial insights into a compound's mechanism of action, efficacy, and potential for toxicity. google.com The use of various in vitro models can enhance the predictability and reliability of preclinical drug discovery phases.

Functional assays are designed to measure the physiological response of a cell to a compound, indicating whether the compound acts as an agonist (activator) or antagonist (inhibitor) at a specific receptor. These assays are critical for understanding how a substance might exert its effects at a cellular level.

Commonly, cell lines, such as HeLa, HEK 293, or COS-1, which are known to express certain endogenous receptors, are used. Alternatively, cell lines can be engineered to express a specific receptor of interest. The response to the test compound is often measured by detecting changes in intracellular signaling molecules, such as calcium ions (Ca2+). For G-protein coupled receptors (GPCRs), ligand binding can trigger a cascade of events leading to a measurable cellular response.

A typical functional assay would involve treating the selected cell line with varying concentrations of a compound like pimefylline to determine its potency and efficacy in either activating or blocking the receptor. No specific data from functional assays for receptor activation or inhibition by this compound are currently available in the public scientific literature.

Enzyme activity assays are laboratory methods used to measure the rate of an enzymatic reaction. They are essential for identifying compounds that can modulate the activity of specific enzymes involved in disease pathways. These assays can screen for inhibitors or activators and help determine a compound's potency, selectivity, and mechanism of interaction with the enzyme.

The process typically involves preparing an assay mixture containing the enzyme and its substrate. The reaction is initiated, and the activity is measured by monitoring the consumption of the substrate or the formation of the product. Factors such as pH, temperature, and concentration of components must be optimized for reliable results.

For a compound like this compound, these assays would determine if it inhibits or enhances the activity of specific target enzymes. This information is crucial for understanding its mechanism of action and potential therapeutic applications. A search of scientific databases reveals no specific studies detailing the effects of this compound in enzyme activity assays.

Cell-based reporter assays are powerful tools used to study the impact of a compound on specific cellular signaling pathways. These assays are engineered to produce a measurable signal, such as light from the enzyme luciferase, in response to the activation or inhibition of a targeted pathway. This allows researchers to quantify the effect of a compound on gene expression at the transcriptional level.

In these systems, a reporter gene is linked to a specific cellular pathway. When a compound activates the pathway, it drives the expression of the reporter gene, producing a detectable signal. This method is valuable for confirming that a potential drug target is involved in a disease process and for measuring the biological response to different concentrations of a drug. While patents mention this compound in lists of various compounds and separately describe the use of luciferase enzyme activity assays, there is no direct evidence or published research linking this compound to specific cell-based reporter assay studies.

Mechanistic Explorations in Ex Vivo and In Vivo Preclinical Animal Models

Preclinical studies in animal models are a critical step in drug development, providing essential information on a drug's biological activity, potential adverse effects, and its absorption, distribution, metabolism, and excretion (ADME) properties. These in vivo tests are necessary before a drug can be approved for human clinical trials.

The selection of an appropriate animal model is crucial for gaining meaningful insights into the potential therapeutic effects of a compound. Disease-relevant models, such as patient-derived xenograft (PDX) models in cancer research, are highly valued for their translational potential, as they can help confirm a drug's mechanism of action and corroborate clinical observations. These models can be used to assess the efficacy of a new compound compared to a standard of care.

For a compound like this compound, researchers would select an animal model that mimics a specific human disease. The compound would then be administered to these animals to observe its effects on disease progression and to understand its underlying mechanism of action. There are no published studies detailing the use of this compound in any specific disease-relevant animal models.

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has had a biological effect on the body. They are crucial in drug development for confirming that the drug is engaging its target and for providing insights into the pharmacokinetic/pharmacodynamic (PK/PD) relationship. The identification and validation of reliable biomarkers in preclinical models can help determine the optimal dose and schedule for a new drug.

Biomarkers can be measured in various biological samples, such as blood or tissue, and can include macromolecules or imaging data. In preclinical studies, changes in these biomarkers after treatment with a compound can provide early evidence of its potential efficacy. For this compound, the identification of relevant PD biomarkers would be a key step in its preclinical evaluation. This would involve analyzing samples from animal models to find molecular or physiological changes that correlate with the drug's activity. Currently, there is no available information on the identification or validation of pharmacodynamic biomarkers for this compound.

Exploration of this compound's Influence on Specific Physiological Pathways in vivo

Preclinical research has primarily centered on the cardiovascular effects of this compound, given its classification as a coronary vasodilator. ncats.io Experimental models have been instrumental in understanding its in vivo influence.

As a phosphodiesterase inhibitor, this compound is thought to exert its effects by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and/or cyclic guanosine (B1672433) monophosphate (cGMP), leading to the relaxation of vascular smooth muscle and subsequent vasodilation. mhmedical.com This mechanism is shared by other methylxanthine derivatives. ncats.io The resulting increase in intracellular cyclic nucleotides can influence a variety of physiological processes beyond vasodilation. mhmedical.com

Investigation of this compound's Potential Biological Effects at a Mechanistic Level

The mechanistic exploration of this compound's biological effects extends to its anti-inflammatory and immunomodulatory potential, which are often associated with phosphodiesterase inhibition.

Anti-inflammatory Mechanisms in Preclinical Models

While direct preclinical studies on the anti-inflammatory mechanisms of this compound are limited, the established role of PDE inhibitors provides a framework for its potential actions. PDE inhibitors, as a class, are known to possess anti-inflammatory properties. frontiersin.org For instance, related compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins. nih.gov This suppression is often mediated by the elevation of intracellular cAMP, which can interfere with the signaling pathways that lead to the transcription of inflammatory genes. nih.gov

Table 1: Potential Anti-inflammatory Mechanisms of Phosphodiesterase Inhibitors

| Mechanistic Target | Potential Effect of Inhibition | Implication for Inflammation |

| Phosphodiesterase (PDE) | Increased intracellular cAMP/cGMP | Suppression of pro-inflammatory cytokine synthesis (e.g., TNF-α, IL-6), Inhibition of immune cell activation |

| Pro-inflammatory Cytokine Production | Decreased synthesis and release | Reduction of the inflammatory cascade |

| Immune Cell Recruitment | Attenuation of leukocyte migration | Limitation of inflammatory infiltrate at the site of injury |

Potential Modulatory Effects on Cellular Processes in Disease Models

The modulatory effects of this compound on cellular processes in disease models are an area requiring further research. As a PDE inhibitor, it has the potential to influence a variety of cellular functions, including cell proliferation, apoptosis, and differentiation, which are often dysregulated in disease states. nih.gov

In the context of cardiovascular diseases, the vasodilatory action of this compound on coronary arteries could have significant implications for cellular processes in ischemic conditions. ncats.io By improving blood flow, it may help to preserve myocardial cell viability and function.

The potential for this compound to modulate cellular processes extends to inflammatory diseases. The inhibition of phosphodiesterases can affect the function of various immune cells. For example, in models of inflammatory disease, PDE inhibitors have been shown to modulate the activity of macrophages and T-lymphocytes. frontiersin.org

Exploration of Immunomodulatory Mechanisms

The immunomodulatory properties of this compound are intrinsically linked to its action as a phosphodiesterase inhibitor. The modulation of the immune system by PDE inhibitors is a well-documented phenomenon. nih.govfrontiersin.org By increasing intracellular levels of cyclic nucleotides, these agents can influence the signaling pathways that govern immune cell activation, proliferation, and cytokine production. nih.gov

Preclinical evidence for other immunomodulatory drugs demonstrates that they can suppress the function of dendritic cells and the subsequent stimulation of T-cells. frontiersin.org While specific preclinical studies detailing the immunomodulatory mechanisms of this compound are not extensively reported, its biochemical classification suggests it may operate through similar pathways. The potential for this compound to modulate immune responses warrants further investigation in relevant preclinical models to fully characterize its immunomodulatory profile. drugdiscoverynews.comacademicjournals.org

Theoretical Biological Applications and Computational Modeling of Pimefylline S Activity

Systems Biology Approaches for Comprehensive Understanding of Pimefylline Action

Systems biology aims to understand biological systems as a whole, rather than focusing on individual components in isolation. It integrates data from various biological levels to construct comprehensive models that can reveal emergent properties and complex interactions. Applying systems biology to this compound would involve mapping its interactions within cellular networks to gain a holistic understanding of its effects.

Network Pharmacology and Pathway Analysis

Network pharmacology is a systems-level approach that investigates the interactions between drugs, targets, and diseases within complex biological networks mdpi.com. For a compound like this compound, network pharmacology would begin by identifying its potential molecular targets. This could involve in silico target prediction methods based on its chemical structure. Once potential targets are identified, protein-protein interaction (PPI) networks involving these targets can be constructed using databases like STRING frontiersin.orgnih.gov.

Pathway analysis, often conducted in conjunction with network pharmacology, would then map these identified targets onto known biological pathways (e.g., using databases like KEGG or GO enrichment analysis) frontiersin.orgnih.gov. This would allow researchers to infer which biological processes and signaling cascades are likely modulated by this compound. For instance, if this compound's targets are enriched in inflammatory pathways, it would suggest a role in modulating inflammation. Network analysis can also identify "hub genes" or key nodes that play crucial roles in the network, potentially representing primary targets or critical mediators of this compound's effects mdpi.com. This approach helps in understanding the multi-target and multi-mechanism features of a compound mdpi.com.

Integration of Multi-Omics Data for Mechanistic Elucidation

Multi-omics integration involves combining datasets from different "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more comprehensive view of biological systems cmbio.iomdpi.comnih.gov. For this compound, integrating multi-omics data would offer deeper insights into its mechanistic actions.

For example, if this compound were studied in a biological system, transcriptomic data (gene expression changes) could be combined with proteomic data (protein abundance and modifications) and metabolomic data (metabolite changes) cmbio.iomdpi.com. This integration can help to:

Decode Genetic and Metabolic Signatures: Understand how this compound influences the genetic makeup and metabolic activities of cells or organisms cmbio.io.

Elucidate Mechanisms of Action: Provide a more complete picture of how this compound affects cellular processes by connecting changes across different molecular levels cmbio.iomdpi.comnih.govresearchgate.net. For instance, if this compound affects a specific pathway, multi-omics data could reveal changes in gene expression, protein levels, and downstream metabolites within that pathway, providing strong evidence for its mechanism.

Navigate Data Complexity: By connecting various data types, a more consistent and biologically meaningful narrative of this compound's effects can be built cmbio.io. This integrated approach can uncover novel molecular interactions and spatial tissue organization, advancing the understanding of a compound's impact nih.gov.

Development and Application of Mathematical and Computational Models in this compound Research

Mathematical and computational models are increasingly utilized in biological and medical sciences to interpret complex data, simulate biological processes, and make predictions nih.govelsevier.comresearchgate.net. For this compound, these models can offer quantitative insights into its behavior within biological systems.

Kinetic Modeling of Drug-Target Interactions

Kinetic modeling of drug-target interactions focuses on the dynamic aspects of how a drug binds to and dissociates from its target nih.govenzymlogic.comcecam.org. Unlike simple affinity measurements (which represent equilibrium), kinetic models consider the rates of association (kon) and dissociation (koff), which collectively determine the drug-target residence time enzymlogic.comnih.gov.

For this compound, kinetic modeling would involve developing mathematical equations that describe the binding and unbinding events with its identified targets. This can provide a more precise picture of target engagement and drug action in a non-equilibrium biological environment nih.gov. Understanding these kinetic parameters is crucial because a longer residence time can lead to a more sustained pharmacological effect, even if the affinity is not exceptionally high enzymlogic.com. Computational simulations, such as molecular dynamics (MD) simulations, can be employed to predict and understand these binding kinetics, even for processes extending over long timescales by using advanced sampling techniques cecam.org.

Simulation of Cellular and Subcellular Responses

Computational models can simulate the effects of this compound at various biological scales, from subcellular components to entire cells researchgate.net. These simulations can help in understanding how this compound's interactions with its targets translate into observable cellular and subcellular responses.

For example, if this compound is known to affect a specific receptor, computational models could simulate the downstream signaling cascades initiated or inhibited by this compound binding icts.res.in. This could involve simulating changes in protein phosphorylation, gene expression, or metabolic fluxes within a cell. Such models can explore "what-if" scenarios, predicting how changes in this compound concentration or target availability might alter cellular behavior. These simulations allow for in silico perturbations and sensitivity analyses to understand emerging behaviors of the system under different biological scenarios wellcomeconnectingscience.org.

Predictive Modeling for Biological Outcomes based on Theoretical Principles

Predictive modeling leverages mathematical and computational techniques to forecast future events or outcomes mdpi.comwikipedia.orgcarijournals.org. In the context of this compound, this involves building models that can predict its biological effects based on its molecular properties and interactions, guided by theoretical principles.

These models can range from machine learning algorithms that identify patterns in large biological datasets to more mechanistic models based on known biological pathways mdpi.comnih.goveugreenalliance.eu. For this compound, predictive models could aim to forecast its impact on specific disease phenotypes, cellular differentiation, or even population-level effects, given sufficient input data. For instance, if this compound is hypothesized to affect a particular disease, a predictive model could integrate in vitro data, in silico predictions, and existing biological knowledge to estimate the probability of a desired biological outcome mdpi.comcarijournals.org. This approach aims to translate broad real-world problems into a mathematical/computational framework to aid in problem-solving and decision-making eugreenalliance.eu.

Compound Information

Advanced Analytical Methodologies for Pimefylline Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Compounds

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like Pimefylline. rsc.orgazooptics.com By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and functional groups. rsc.orgazooptics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks. azooptics.comderpharmachemica.com For this compound, NMR helps to confirm the presence and specific arrangement of the dimethylxanthine core and the benzyl (B1604629) substituent.

Research on closely related 1,3,7-trialkylxanthines provides a strong basis for interpreting the NMR spectra of this compound. jst.go.jp The chemical shifts of the N-methyl protons are particularly informative. In the ¹H NMR spectrum, the N1-methyl and N3-methyl groups of the xanthine (B1682287) ring are expected to appear as sharp singlets. The protons of the benzyl group—both on the aromatic ring and the methylene (B1212753) (CH₂) bridge—will show characteristic signals, confirming its attachment to the N7 position. jst.go.jp The C8-H proton of the purine (B94841) ring also provides a key signal. jst.go.jp

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. mdpi.com Key signals would include those for the two carbonyl carbons (C2 and C6), the carbons of the purine ring system, the methyl carbons, and the carbons of the N7-benzyl group. derpharmachemica.comfigshare.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is inferred from spectral analysis of closely related xanthine derivatives.

| Atom/Group | Technique | Predicted Chemical Shift (δ) in ppm | Signal Characteristics |

| N1-CH₃ | ¹H NMR | ~3.2 - 3.4 | Singlet |

| N3-CH₃ | ¹H NMR | ~3.4 - 3.6 | Singlet |

| N7-CH₂ | ¹H NMR | ~5.5 - 5.7 | Singlet |

| Benzyl-H (aromatic) | ¹H NMR | ~7.2 - 7.4 | Multiplet |

| C8-H | ¹H NMR | ~7.5 - 7.8 | Singlet |

| C2 (carbonyl) | ¹³C NMR | ~151 | - |

| C6 (carbonyl) | ¹³C NMR | ~155 | - |

| C4, C5 (purine ring) | ¹³C NMR | ~107, ~148 | - |

| C8 (purine ring) | ¹³C NMR | ~141 | - |

| N1-CH₃ | ¹³C NMR | ~28 | - |

| N3-CH₃ | ¹³C NMR | ~30 | - |

| N7-CH₂ | ¹³C NMR | ~48 | - |

| Benzyl-C (aromatic) | ¹³C NMR | ~127 - 136 | - |

Mass Spectrometry (MS) for Identification and Quantification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.ukwikipedia.org When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the identification and quantification of compounds, even in complex mixtures. researchgate.netyoutube.com

For this compound, electron impact ionization would produce a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern is highly predictable and provides confirmatory structural evidence. chemguide.co.uklibretexts.org A key fragmentation pathway for this compound would be the cleavage of the bond between the N7 nitrogen and the benzylic carbon. This would result in two major, highly stable fragments.

Key Fragmentation Pathways for this compound in Mass Spectrometry:

Loss of Benzyl Radical: The molecular ion loses a benzyl radical (•CH₂C₆H₅), resulting in a fragment corresponding to the 1,3-dimethylxanthine cation.

Formation of Tropylium (B1234903) Cation: The benzyl portion forms a stable tropylium cation (C₇H₇⁺), which is a common and prominent peak at a mass-to-charge ratio (m/z) of 91.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₁₂H₁₄N₄O₂]⁺ | 270.11 | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | 91 | Tropylium cation from benzyl group |

| [C₇H₇N₄O₂]⁺ | 179 | 1,3-dimethylxanthine fragment after loss of benzyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for compound characterization. libretexts.org IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems. azooptics.com

The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. The most prominent peaks would arise from the stretching vibrations of the two carbonyl (C=O) groups in the xanthine ring. Additional informative peaks include those from the C-H bonds of the methyl and benzyl groups, and the C=C and C=N bonds within the purine and benzene (B151609) rings. derpharmachemica.comspecac.com

Table 3: Characteristic Infrared (IR) Absorption Peaks for this compound Data is inferred from spectral analysis of closely related xanthine derivatives. derpharmachemica.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1650 - 1720 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| Purine Ring C=N, C=C | Stretch | ~1550 - 1610 |

| Benzyl & Methyl C-H | Stretch | ~2850 - 3100 |

UV-Vis spectroscopy of this compound is dictated by its chromophores: the conjugated purine system and the attached benzyl group. pharmacyconcepts.inmasterorganicchemistry.com These systems absorb UV light, leading to π→π* electronic transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used. libretexts.org For xanthine derivatives like theophylline (B1681296), the λmax is typically around 270-275 nm. azooptics.comlibretexts.org The presence of the benzyl group at the N7 position would be expected to cause a slight shift in this absorption maximum.

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities, starting materials, or by-products, and for quantifying its concentration in a sample. msu.eduspecificpolymers.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and quantifying non-volatile compounds like this compound in pharmaceutical research. figshare.comlibretexts.orghmdb.ca A reversed-phase HPLC (RP-HPLC) method is typically employed, where this compound is separated on a non-polar stationary phase with a polar mobile phase. libretexts.org

A standard RP-HPLC setup for this compound would likely use a C18 column. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would ensure the efficient separation of this compound from any impurities with different polarities. shimadzu.commdpi.com Detection is typically achieved using a UV detector set at the λmax of this compound (~270-275 nm). specificpolymers.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. organicchemistrydata.org

Table 4: Representative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 272 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposing. sigmaaldrich.comnih.gov Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct analysis by GC. masterorganicchemistry.comopenaccessjournals.com

For GC analysis to be feasible, this compound would typically require a derivatization step. This chemical modification process converts polar functional groups into less polar, more volatile derivatives. For a molecule like this compound, silylation is a common derivatization technique. After derivatization, the sample can be injected into the GC, where it is vaporized and separated on a column. mdpi.com The choice of column, often a capillary column with a non-polar stationary phase, and the temperature program of the oven are critical for achieving good separation. scirp.org GC is almost always paired with a mass spectrometer (GC-MS), which aids in the definitive identification of the derivatized this compound and any related impurities based on their retention times and mass spectra. pharmacyconcepts.inresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Analysis

Hyphenated analytical techniques, which combine two or more methods, offer a powerful approach for the analysis of pharmaceutical compounds. The coupling of a separation technique with a detection technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), provides high selectivity and sensitivity, which are crucial for complex sample analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalytical chemistry. cancer.gov It combines the potent separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many pharmaceuticals. In the context of this compound research, LC-MS would be instrumental in separating the parent drug from its metabolites and other endogenous components in a biological sample. The mass spectrometer then provides precise mass-to-charge ratio data, enabling unequivocal identification and quantification. One study on the effects of a plant extract mentioned the use of LC-MS/MS for the analysis of various compounds, including this compound, demonstrating its applicability. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, ideal for volatile and semi-volatile compounds. researchgate.net It separates compounds based on their boiling points and interaction with a stationary phase, followed by detection with a mass spectrometer. google.com While the direct applicability to this compound would depend on its volatility and thermal stability, derivatization techniques can be employed to make non-volatile compounds amenable to GC-MS analysis. nih.gov This method offers excellent chromatographic resolution and is a valuable tool for identifying and quantifying impurities or specific metabolites.

The choice between LC-MS and GC-MS for this compound analysis would be dictated by the physicochemical properties of the compound and its metabolites.

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical steps to ensure that the data generated during preclinical research are reliable, reproducible, and accurate. epo.org These processes are guided by international standards, such as those from the International Council for Harmonisation (ICH). chemblink.com

Robustness and Sensitivity in Experimental Settings

Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. chemblink.com During method development for this compound analysis, robustness studies would involve assessing the impact of slight changes in factors like mobile phase composition, pH, column temperature, and flow rate on the analytical results. A robust method ensures consistency across different laboratories, instruments, and analysts.

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. cancer.gov For preclinical pharmacokinetic studies, where drug concentrations can be very low, highly sensitive methods are essential. nih.gov

To illustrate the typical parameters evaluated during method validation, the following interactive table presents a hypothetical summary for an LC-MS/MS method for this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Method |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (%) | 85-115% (80-120% at LLOQ) | 95.2 - 103.5% |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery (%) | Consistent and reproducible | 88 - 95% |

| Matrix Effect (%) | Within acceptable limits | < 15% |

| LLOQ (ng/mL) | Defined and validated | 1 |

| Stability | Stable under defined conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |

This table contains hypothetical data for illustrative purposes.

Application in Biological Matrices for Preclinical Research

The analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates is a fundamental aspect of preclinical research. nih.govallucent.com These matrices are complex and can interfere with the analysis, a phenomenon known as the matrix effect. googleapis.com Therefore, sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest. nih.gov

For this compound, a validated LC-MS/MS method would be the preferred choice for quantification in biological samples due to its high selectivity and sensitivity, which helps to mitigate matrix effects. mdpi.com The development of such a method would involve optimizing the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure high recovery and minimal matrix interference. googleapis.com

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. allucent.com A robust and sensitive analytical method allows for the accurate determination of the drug's concentration-time profile in various biological fluids and tissues. This information is crucial for determining the drug's half-life, bioavailability, and clearance, which are key parameters for predicting its behavior in humans.

Below is an interactive table showing hypothetical pharmacokinetic data for this compound that could be generated from a preclinical study using a validated analytical method.

| Time (hours) | Plasma Concentration (ng/mL) |

| 0.25 | 150 |

| 0.5 | 280 |

| 1 | 450 |

| 2 | 320 |

| 4 | 180 |

| 8 | 50 |

| 12 | 15 |

| 24 | < 1 (Below LLOQ) |

This table contains hypothetical data for illustrative purposes.

Drug Repurposing Strategies and Novel Therapeutic Hypothesis Generation for Pimefylline

Principles and Methodologies Employed in Drug Repurposing Research

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a significantly more efficient and cost-effective path to treatment development compared to traditional drug discovery. nih.govoup.com This advantage stems from the fact that repurposed drugs have already undergone extensive testing, meaning their safety, dosing, and toxicity profiles are well-documented, which can shorten the timeline for clinical trials. nih.gov The exploration of new indications for established drugs like pimefylline is driven by a variety of sophisticated research methodologies.

In Silico Screening and Computational Drug Repositioning

The initial step in modern drug repurposing often involves computational methods, collectively known as in silico screening. nih.gov These techniques utilize powerful computer algorithms and vast biological databases to predict potential new interactions between a drug and biological targets. researchgate.net This approach is foundational for generating new therapeutic hypotheses without the immediate need for laboratory experiments.

Computational drug repositioning encompasses several key strategies:

Molecular Docking: This technique predicts how a drug molecule, such as this compound, might physically bind to a protein target. researchgate.net By creating 3D models of both the drug and various biological targets, scientists can simulate their interaction and estimate the binding affinity. A strong predicted interaction could suggest a new mechanism of action and a potential new therapeutic use.

Profile-Based Repurposing: This method compares the known characteristics of a drug with extensive databases of drug and disease profiles. researchgate.net These profiles can include chemical structures, gene expression changes induced by the drug, or known clinical effects. By finding similarities between this compound's profile and that of other drugs or diseases, researchers can infer potential new applications.

Network-Based Approaches: Biological processes are often governed by complex networks of interacting molecules. Network-based repositioning analyzes how a drug might influence these intricate pathways. researchgate.net By mapping the known targets of this compound onto these networks, it's possible to predict its downstream effects and identify diseases where these pathways are dysregulated.

These computational methods serve as a critical hypothesis-generation tool, allowing researchers to prioritize the most promising new indications for further experimental validation. nih.gov

Phenotypic Screening and Pathway-Based Approaches for New Indications

In contrast to target-based methods, phenotypic screening identifies new drug functions based on observable changes in cells or organisms, without prior knowledge of the specific molecular target. nih.govresearchgate.net This approach is particularly valuable for discovering drugs with novel mechanisms of action. nih.gov

Key aspects of these methodologies include:

Cell-Based Assays: In a laboratory setting, various cell models of a disease can be treated with the drug . For instance, this compound could be applied to cancer cell lines to observe any effects on cell growth, death (apoptosis), or other disease-related phenotypes. nih.gov High-content screening can even monitor thousands of cellular features simultaneously using automated microscopy and image analysis. nih.gov

In Vivo Models: Simple organisms like zebrafish or fruit flies, which share a surprising degree of genetic similarity with humans, can be used for whole-organism screening. nih.gov These models allow for the assessment of a drug's effect in a complex, living system, providing insights that cell-based assays cannot. nih.gov

Pathway Analysis: Once a phenotypic effect is observed, pathway-based analysis helps to understand the underlying mechanism. nih.gov By examining which genes and proteins are affected by the drug, researchers can identify the biological pathways being modulated. This not only explains how the drug works but can also suggest other diseases where this pathway is relevant. For example, if this compound were found to affect a specific inflammatory pathway in a screening assay, it could be hypothesized as a potential treatment for various inflammatory disorders.

Identification of Potential New Indications Based on Mechanistic Insights

The known pharmacology of this compound as a xanthine (B1682287) derivative and a vasodilator provides a strong foundation for generating new therapeutic hypotheses. By understanding its molecular actions, we can rationally predict new diseases it might effectively treat.

Exploration of this compound's Pleiotropic Effects

Pleiotropy in pharmacology refers to the ability of a single drug to produce multiple effects through various mechanisms of action. nih.gov These secondary effects are often the basis for drug repurposing. While the full range of this compound's pleiotropic effects is not extensively documented, its classification as a xanthine derivative offers significant clues.

Xanthine derivatives, a class that includes caffeine (B1668208) and theophylline (B1681296), are known to exert a wide range of biological effects, primarily through the inhibition of phosphodiesterase (PDE) enzymes and the blockade of adenosine (B11128) receptors. researchgate.netdntb.gov.ua These actions can lead to:

Anti-inflammatory and Immunomodulatory Effects: Some xanthine derivatives can modulate the immune system and reduce inflammation, making them useful in treating respiratory diseases like asthma. dntb.gov.ua

Antiviral Properties: Research has shown that other xanthine derivatives, such as dyphylline (B1671006), can inhibit the replication of coronaviruses by targeting a key viral enzyme, the main protease (Mpro). dntb.gov.ua

Enhanced Sperm Motility: By inhibiting specific PDE enzymes, certain xanthine derivatives can increase levels of the signaling molecule cAMP, which has been shown to enhance sperm motility. researchgate.net

Exploring whether this compound shares these pleiotropic effects could open up new therapeutic avenues in immunology, infectious diseases, and reproductive medicine.

Target-Driven Repurposing Hypotheses

Target-driven repurposing leverages knowledge of a drug's molecular targets to identify new disease indications. This strategy relies on the principle that a single molecular target can be implicated in multiple different diseases.

Given this compound's known vasodilator activity and its classification as a xanthine derivative, several target-driven hypotheses can be proposed:

| Known Property/Class | Potential New Target/Mechanism | Hypothetical Therapeutic Area | Rationale |

| Vasodilator | Increased tumor blood flow, Anti-proliferative effects | Oncology | Vasodilators can enhance the delivery of chemotherapy to tumors and some have been shown to directly inhibit cancer cell growth. nih.govresearchgate.net |

| Xanthine Derivative | Phosphodiesterase (PDE) Inhibition | Male Infertility | Other xanthines have been repurposed to improve sperm motility by inhibiting PDE enzymes that regulate sperm function. researchgate.netnih.gov |

| Xanthine Derivative | Viral Protease Inhibition | Antiviral Therapy | The xanthine dyphylline has been identified as a potential pan-coronavirus inhibitor by targeting the Mpro enzyme. dntb.gov.ua |

| Xanthine Derivative | Adenosine Receptor Blockade | Neurodegenerative Diseases | Adenosine pathways are implicated in conditions like Parkinson's and Alzheimer's disease, and xanthines are known to interact with these receptors. |

Rationales for Synergistic Combinations with Other Therapeutic Agents

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This approach can improve treatment efficacy, reduce necessary dosages, and overcome drug resistance. The known mechanisms of this compound suggest several rationales for its use in combination therapies.